molecular formula C10H10N2O2S B13799814 2-(1,3-Benzothiazol-2-yloxy)-N-methylacetamide

2-(1,3-Benzothiazol-2-yloxy)-N-methylacetamide

Cat. No.: B13799814
M. Wt: 222.27 g/mol
InChI Key: ZHSIGCXWXKSINK-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-yloxy)-N-methylacetamide is a chemical compound known for its diverse applications in various fields such as medicinal chemistry, agriculture, and material science. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound has gained attention due to its potential biological activities and its role as a selective herbicide used in rice paddies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-2-yloxy)-N-methylacetamide typically involves the reaction of 2-aminobenzothiazole with chloroacetic acid or its derivatives under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 2-aminobenzothiazole attacks the electrophilic carbon of chloroacetic acid, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-yloxy)-N-methylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-(1,3-Benzothiazol-2-yloxy)-N-methylacetamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Benzothiazol-2-yloxy)-N-methylacetamide stands out due to its unique combination of biological activities and its effectiveness as a selective herbicide. Its ability to undergo various chemical reactions also makes it a versatile compound for further functionalization and development of new derivatives .

Properties

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yloxy)-N-methylacetamide

InChI

InChI=1S/C10H10N2O2S/c1-11-9(13)6-14-10-12-7-4-2-3-5-8(7)15-10/h2-5H,6H2,1H3,(H,11,13)

InChI Key

ZHSIGCXWXKSINK-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)COC1=NC2=CC=CC=C2S1

Origin of Product

United States

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